molecular formula C23H22N4O2 B2357265 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide CAS No. 1251631-97-6

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide

Cat. No. B2357265
M. Wt: 386.455
InChI Key: PAENPWUATIBPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds derived from pyrimidinones and oxazinones, synthesized using various starting materials, have demonstrated significant antimicrobial activities. This includes antibacterial and antifungal effects comparable to established antibiotics like streptomycin and fusidic acid (Hossan et al., 2012).

Antitumor and Antifolate Applications

Derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their antitumor properties. Classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, for instance, were synthesized and identified as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some of these compounds showed promising activity against tumor cells and pathogens causing opportunistic infections (Gangjee et al., 2007).

Synthesis and Chemical Properties

Research on the oxidative radical cyclization of alpha-(methylthio)acetamides to produce erythrinanes illustrates the chemical versatility and reactivity of acetamide derivatives in synthesizing complex heterocyclic structures (Chikaoka et al., 2003). Additionally, novel methods for the synthesis of heterocyclic compounds incorporating thiadiazole moieties underscore the potential for generating biologically active molecules through innovative chemical pathways (Fadda et al., 2017).

properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-26-15-24-21-19(17-9-5-4-6-10-17)13-27(22(21)23(26)29)14-20(28)25-18-11-7-8-16(2)12-18/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENPWUATIBPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide

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